molecular formula C10H9NO4S2 B2516211 Methyl 3-sulfamoylbenzo[b]thiophene-2-carboxylate CAS No. 81885-37-2

Methyl 3-sulfamoylbenzo[b]thiophene-2-carboxylate

Cat. No. B2516211
Key on ui cas rn: 81885-37-2
M. Wt: 271.31
InChI Key: AYZXJNJOELZMFN-UHFFFAOYSA-N
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Patent
US04391627

Procedure details

A solution of 6 g of 3-tert-butylaminosulfonylbenzothiophene-2-carboxylate acid in 100 ml of methanol was saturated with anhydrous hydrogen chloride and then heated to reflux for three hours. The mixture was evaporated in vacuo to half of its volume and the residue poured into 200 g of ice and filtered to yield the desired product melting at 150°-154°. The infrared absorption spectrum shown by this material was qualitatively equivalent to that of the product of Example 4.
Name
3-tert-butylaminosulfonylbenzothiophene-2-carboxylate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:5][S:6]([C:9]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[S:11][C:10]=1[C:18]([O-:20])=[O:19])(=[O:8])=[O:7])(C)(C)C.Cl.[CH3:22]O>>[NH2:5][S:6]([C:9]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[S:11][C:10]=1[C:18]([O:20][CH3:22])=[O:19])(=[O:8])=[O:7]

Inputs

Step One
Name
3-tert-butylaminosulfonylbenzothiophene-2-carboxylate
Quantity
6 g
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C1=C(SC2=C1C=CC=C2)C(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo to half of its volume
ADDITION
Type
ADDITION
Details
the residue poured into 200 g of ice
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
NS(=O)(=O)C1=C(SC2=C1C=CC=C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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